molecular formula C12H14F2N2O B12228225 3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine

3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12228225
M. Wt: 240.25 g/mol
InChI Key: AUXWCKDXEROMTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine typically involves multi-step processesThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .

Scientific Research Applications

3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyridine
  • 2-Fluoromethylpiperidine
  • 4-Fluoropiperidine

Uniqueness

3-Fluoro-2-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine is unique due to its dual fluorination and the presence of both piperidine and pyridine moieties. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced lipophilicity, which are not commonly found in similar compounds .

Properties

Molecular Formula

C12H14F2N2O

Molecular Weight

240.25 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-(3-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C12H14F2N2O/c13-7-9-3-2-6-16(8-9)12(17)11-10(14)4-1-5-15-11/h1,4-5,9H,2-3,6-8H2

InChI Key

AUXWCKDXEROMTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=N2)F)CF

Origin of Product

United States

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